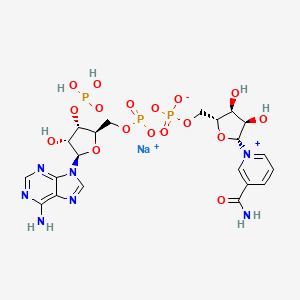
beta-Nicotinamide adenine dinucleotide 3'-phosphate reduced from sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt: is a coenzyme found in all living cells. It plays a crucial role in redox reactions, carrying electrons from one reaction to another. This compound is involved in various metabolic pathways, including lipid and cholesterol biosynthesis, fatty acid chain elongation, and antioxidation mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt typically involves the reduction of its oxidized form using specific reducing agents. The reaction conditions often include maintaining a controlled pH and temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt primarily undergoes redox reactions. It acts as an electron donor in these reactions, facilitating the transfer of electrons to various substrates .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to maintain the stability of the compound .
Major Products: The major products formed from these reactions depend on the specific substrates involved. For example, in lipid biosynthesis, the compound helps in the formation of long-chain fatty acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt is used as a reducing agent in various synthetic reactions. It is also employed in enzyme assays to study redox reactions .
Biology: In biological research, this compound is crucial for studying metabolic pathways and cellular respiration. It is used in assays to measure the activity of various enzymes involved in redox reactions .
Medicine: In medicine, beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt is used in diagnostic assays to detect enzyme deficiencies and metabolic disorders. It is also being explored for its potential therapeutic applications in treating oxidative stress-related diseases .
Industry: In the industrial sector, this compound is used in the production of biofuels and bioplastics. It is also employed in the food industry as an antioxidant to preserve the quality of food products .
Wirkmechanismus
Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt exerts its effects by acting as an electron donor in redox reactions. It facilitates the transfer of electrons to various substrates, thereby playing a crucial role in metabolic pathways. The molecular targets of this compound include enzymes involved in lipid and cholesterol biosynthesis, fatty acid chain elongation, and antioxidation mechanisms .
Vergleich Mit ähnlichen Verbindungen
- Beta-Nicotinamide adenine dinucleotide phosphate sodium salt
- Beta-Nicotinamide adenine dinucleotide reduced disodium salt hydrate
- Beta-Nicotinamide adenine dinucleotide phosphate reduced tetrasodium salt hydrate
Uniqueness: Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt is unique due to its specific role in redox reactions and its involvement in various metabolic pathways. Unlike its oxidized form, this compound acts as an electron donor, making it essential for maintaining cellular redox balance .
Eigenschaften
Molekularformel |
C21H27N7NaO17P3 |
|---|---|
Molekulargewicht |
765.4 g/mol |
IUPAC-Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-15(31)16(44-46(33,34)35)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)14(30)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
InChI-Schlüssel |
XSAHRVGPYKNWEA-QYZPTAICSA-M |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N.[Na+] |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
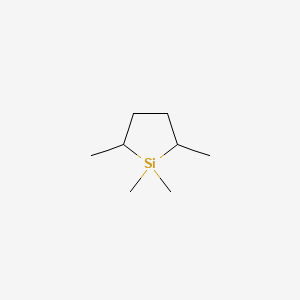
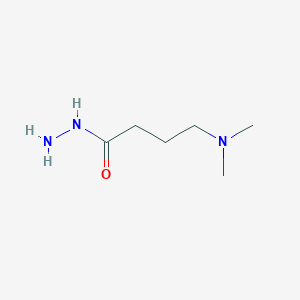
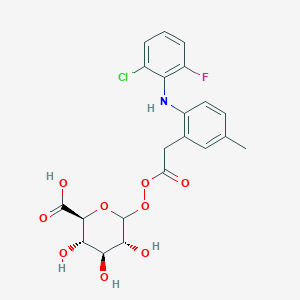
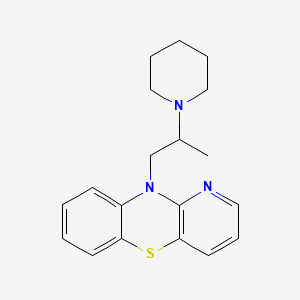
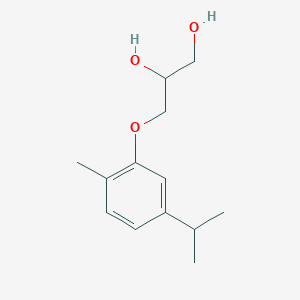
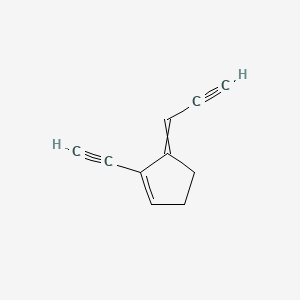
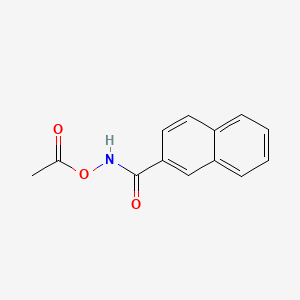


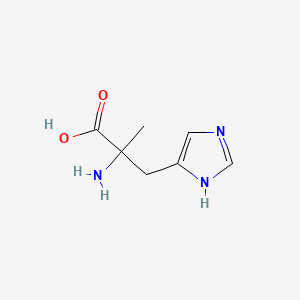
![Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester](/img/structure/B13809966.png)

